The synthesis of 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and similar compounds is often achieved through a multi-step process involving the reaction of substituted 1,8-naphthalic anhydrides with appropriate amines. A specific synthesis route for a closely related compound, 6-(ethylamino)-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is described in the literature . This synthesis involves the initial reaction of 4-bromo-1,8-naphthalic anhydride with ethylamine, followed by a palladium-catalyzed Buchwald-Hartwig amination with 3-(aminomethyl)pyridine. Although the exact synthesis of 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not explicitly reported in the provided papers, a similar approach could likely be employed, starting with a suitably nitro-substituted 1,8-naphthalic anhydride.
Compound Description: This compound demonstrated excellent cytotoxicity in 15 out of 17 human tumor cell lines tested. In vivo studies in mice revealed significant tumor regression effects against Sarcoma-180 (S-180) and Ehrlich ascites carcinoma (EAC). [] It also showed no significant cardiotoxicity, hepatotoxicity, or nephrotoxicity in normal and S-180 bearing mice. [] HPLC analysis revealed appreciable stability in murine blood plasma in vitro. []
Relevance: Compound 1 shares the core 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione structure with 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, differing only in the substituent at the 2-position. Compound 1 has a 3-chloropropyl group while the target compound has a 3-pyridinylmethyl group. Both substituents are alkyl chains of similar length but differ in their terminal functional group.
Relevance: This compound features a 5-nitro group and 6-amino substitution on the 1H-benzo[de]isoquinoline-1,3(2H)-dione core, similar to the 6-nitro group in 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. The presence of hydroxyethyl groups at the 2- and 6- positions introduces additional hydrophilic character.
Compound Description: This compound's transamination reaction with primary alkylamines is subject to general acid and general base catalysis. [] This research suggests a termolecular, solvated transition state model for this reaction and proposes a model for the early steps of laser tissue welding with aminonaphthalimide dyes. []
Relevance: This compound is structurally similar to 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the positioning of substituents on the 1H-benzo[de]isoquinoline-1,3(2H)-dione core. Both have a substituent at the 2-position and a halogen at the 6-position, demonstrating the potential for functionalization at these sites.
Amonafide
Compound Description: Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a well-known naphthalimide derivative studied for its anticancer activity, particularly in some AML patients. [] It targets topoisomerase II (Top2), stabilizing Top2 covalent complexes, making it a Top2 poison. [] Amonafide exhibits some unusual properties, such as largely ATP-independent action against Top2 and restricted DNA cleavage sites compared to other Top2 poisons. []
Relevance: Amonafide shares the core 1H-benzo[de]isoquinoline-1,3(2H)-dione structure with 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. While Amonafide possesses an amino group at the 5-position and a dimethylaminoethyl group at the 2-position, the target compound has a nitro group at the 6-position and a 3-pyridinylmethyl group at the 2-position. These structural differences highlight the variability in substitution patterns achievable on the naphthalimide scaffold and their potential impact on biological activity.
N-acetyl amonafide (NAA)
Compound Description: NAA is a metabolite of amonafide formed by N-acetyl transferase 2 (NAT2). [] It has been identified as a Top2 poison that induces higher levels of Top2 covalent complexes than its parent compound, amonafide. [] The level of Top2 covalent complexes increases with increasing NAA dose, while amonafide shows a plateau at relatively low doses. []
Relevance: NAA is a direct structural analog of amonafide, differing only by the acetylation of the 5-amino group. This emphasizes the significant impact even minor structural modifications can have on the biological activity of naphthalimide derivatives, like 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Compound Description: This amonafide analog exhibited high antitumor activity against p53-deficient human Chronic Myelogenous Leukemia (CML) K562 cells. [] It induced G2/M cycle arrest and apoptosis in a dose- and time-dependent manner via a p53-independent pathway. [] 7-d caused DNA double-strand breaks, activated ATM/ATR signaling, and increased the expression of E2F1, p73, and Apaf-1. []
Relevance: 7-d is another amonafide analog, showcasing the versatility of the 1H-benzo[de]isoquinoline-1,3(2H)-dione core for developing anticancer agents. Like 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 7-d features a substituent at the 2-position and an amino group at the 6-position, although the specific side chains differ significantly. This highlights the exploration of diverse substituents at these positions to modify the biological activity of naphthalimide-based compounds.
Compound Description: This amonafide analog exhibited potent antitumor activity, particularly against multi-drug-resistant human colorectal carcinoma cells. [] It induced apoptosis, upregulated p53, caspase-3, and cleaved PARP, and downregulated Bcl-2. [] 8-c also suppressed ERCC1 expression, a protein essential for nucleotide excision repair and often linked to chemoresistance in colon cancer. []
Relevance: Like 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 8-c is a 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative, further highlighting the potential of this scaffold in anticancer drug development. While both compounds share a substituted alkyl chain at the 2-position, 8-c features a more complex aminoalkyl chain at the 6-position compared to the nitro group in the target compound. This emphasizes the importance of substituent variations in modulating the biological activities of naphthalimide compounds.
Compound Description: NAP-6 is an aryl hydrocarbon receptor (AhR) ligand displaying selective breast cancer cytotoxicity in vitro. [] It shows remarkable potency against triple-negative (TN) receptor breast cancer cell line MDA-MB-468, ER+ breast cancer cell lines T47D, ZR-75-1, and the HER2+ breast cancer cell line SKBR3. [] Molecular docking studies, analogue synthesis, and phenotypic screening highlight the importance of the naphthalene moiety and an ortho-disposed substituent on the N-phenyl moiety for biological activity. []
Relevance: NAP-6 shares the core 1H-benzo[de]isoquinoline-1,3(2H)-dione structure with 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting the scaffold's application in developing anticancer agents. NAP-6 has an aminophenyl group at the 2-position, whereas the target compound has a 3-pyridinylmethyl group. Both substituents contain aromatic rings, although their specific nature and connectivity differ. This showcases the diversity in aromatic substituents that can be incorporated at the 2-position of the 1H-benzo[de]isoquinoline-1,3(2H)-dione core and their potential influence on biological activity.
Compound Description: 10-Cl-BBQ is an AhR ligand displaying selective cytotoxicity against various breast cancer cell lines, including triple-negative MDA-MB-468, ER+ T47D and ZR-75-1, and HER2+ SKBR3. [] It demonstrates high potency and selectivity for breast cancer cells over normal breast cells and other cell lines (pancreas, brain, prostate). []
Relevance: 10-Cl-BBQ, while not a direct derivative of 1H-benzo[de]isoquinoline-1,3(2H)-dione, is considered structurally related because it contains a fused ring system that incorporates a similar core structure to 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Both compounds highlight the significance of aromatic ring systems and halogen substituents in influencing biological activity, particularly in the context of AhR-mediated anticancer activity.
Compound Description: This compound, referred to as a “combi-molecule,” is designed to inhibit poly(ADP-ribose) polymerase (PARP) and damage DNA. [] Its inherent instability due to its open-chain 3-alkyl-1,2,3-triazene structure requires acetylation at N3 to delay hydrolysis. []
Relevance: EG22 shares the core 1H-benzo[de]isoquinoline-1,3(2H)-dione structure with 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. EG22 is functionalized at the 6-position with a triazene moiety, highlighting a different mode of activity compared to the target compound's nitro group at the same position. The presence of the triazene group also underscores the potential for introducing pharmacologically relevant functionalities onto the naphthalimide core.
Compound Description: ZSM02 is the acetylated derivative of EG22, designed to enhance its stability. [] It exhibits an identical growth inhibitory profile as EG22, suggesting it may act as a prodrug. []
Relevance: ZSM02 is a direct analog of EG22, differing only in the acetylation of the triazene moiety. This comparison, along with the comparison between amonafide and NAA, emphasizes how seemingly minor modifications to the 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold can significantly influence stability and biological activity. Understanding these structure-activity relationships is crucial for designing novel compounds like 6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with optimized properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.